molecular formula C21H20N4O3 B2858869 6-(3,5-dimethoxybenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 941915-07-7

6-(3,5-dimethoxybenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Cat. No. B2858869
CAS RN: 941915-07-7
M. Wt: 376.416
InChI Key: STLMFWRNOICKES-UHFFFAOYSA-N
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Description

6-(3,5-dimethoxybenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one, commonly known as DPP, is a heterocyclic compound with potential applications in the field of medicinal chemistry. This compound has been synthesized and studied for its unique properties that make it a potential candidate for drug development.

Scientific Research Applications

Synthesis and Characterization

Compounds related to 6-(3,5-dimethoxybenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one have been synthesized using microwave-assisted techniques, showcasing their potential in generating derivatives with significant biological activities, including antioxidant, antitumor, and antimicrobial effects. For instance, the microwave-assisted synthesis of pyrazolopyridines has been explored, demonstrating the chemical behavior of certain precursors toward active methylene reagents to produce derivatives with notable biological activities (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).

Biological Activities

Research into the applications of these compounds in scientific research reveals their potential in the development of novel therapeutic agents. For example, novel compounds synthesized from similar precursors have demonstrated promising anticancer activities. Specifically, derivatives such as pyrazolo[3,4-d]pyrimidin-4-ones have shown significant inhibitory activity against certain cancer cell lines, suggesting their potential as anticancer agents (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).

Additionally, some derivatives have been evaluated for their antioxidant properties, with several compounds displaying moderate to significant radical scavenging activity. This indicates the potential of these compounds in oxidative stress-related therapeutic applications (Ahmad, Siddiqui, Gardiner, Parvez, & Aslam, 2012).

Molecular Docking and In Vitro Screening

Further research into these compounds includes molecular docking and in vitro screening for antimicrobial and antioxidant activity. This comprehensive approach helps in understanding the interaction mechanisms of these compounds with biological targets and their potential efficacy in treating various diseases. A study on novel pyridine and fused pyridine derivatives, starting from related precursors, highlighted the significance of in silico molecular docking screenings towards identifying target proteins for antimicrobial and antioxidant activities (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

properties

IUPAC Name

6-[(3,5-dimethoxyphenyl)methyl]-4-methyl-1-phenylpyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3/c1-14-19-12-22-25(16-7-5-4-6-8-16)20(19)21(26)24(23-14)13-15-9-17(27-2)11-18(10-15)28-3/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLMFWRNOICKES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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